D,L-Stepholidine

Catalog No.
S562929
CAS No.
16562-14-4
M.F
C19H21NO4
M. Wt
327.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D,L-Stepholidine

CAS Number

16562-14-4

Product Name

D,L-Stepholidine

IUPAC Name

3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C19H21NO4/c1-23-18-8-12-5-6-20-10-14-11(3-4-16(21)19(14)24-2)7-15(20)13(12)9-17(18)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3

InChI Key

JKPISQIIWUONPB-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O

Synonyms

5,8,13,13a-Tetrahydro-3,9-dimethoxy-6H-dibenzo[a,g]quinolizine-2,10-diol; (+/-)-3,9-Dimethoxyberbine-2,10-diol;

Canonical SMILES

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O

Application in Neuropharmacology

Specific Scientific Field: Neuropharmacology

Summary of the Application: D,L-Stepholidine (SPD) has been found to increase the frequency of spontaneous excitatory postsynaptic currents (sEPSC) in the pyramidal cells between layers V and VI in the prelimbic cortex (PL) of rats .

Methods of Application: The effect of SPD on sEPSC frequency was investigated using a whole-cell patch clamp in rat brain slices .

Results or Outcomes: SPD significantly increased the frequency of sEPSC in a concentration-dependent manner. This effect was blocked by a selective D1 dopamine receptor antagonist, but mimicked by a D1 agonist . The effect of SPD on sEPSC was found to be dependent on protein kinase A (PKA) and protein kinase C (PKC) signaling pathways .

Application in Alzheimer’s Disease Research

Specific Scientific Field: Neuroscience, specifically Alzheimer’s Disease Research

Summary of the Application: L-Stepholidine (L-SPD) has been investigated for its effects on cognition and synaptic plasticity in models of Alzheimer’s disease .

Methods of Application: The effect of L-SPD was studied in amyloid precursor protein (APP) and presenilin 1 (PS1) double-transgenic (APP/PS1) mice, and in hippocampal cultures or slices treated with amyloid β-derived diffusible ligands (ADDLs) .

Results or Outcomes: L-SPD was found to improve hippocampus-dependent memory, increase the surface expression of glutamate receptor A (GluA1)-containing AMPA receptors, and increase spine density in the hippocampus of APP/PS1 transgenic mice . It also rescued decreased phosphorylation and surface expression of GluA1 in hippocampal cultures, and protected long-term potentiation in hippocampal slices induced by ADDLs . These effects were mediated mainly by PKA, which could phosphorylate the serine residue at 845 of the GluA1 .

D,L-Stepholidine is a tetrahydroprotoberberine alkaloid derived from the plant Stephania intermedia. This compound has garnered attention due to its unique pharmacological properties, particularly its interaction with various dopamine receptors. D,L-Stepholidine exists as two enantiomers: D-stereoisomer and L-stereoisomer, each exhibiting distinct biological activities. The L-stereoisomer, in particular, is noted for its potential therapeutic applications in neuropsychiatric disorders.

That are crucial for its biological activity. Notably, it can interact with dopamine receptors, leading to competitive inhibition or activation depending on the receptor subtype. The compound's affinity for dopamine D1 and D2 receptors has been extensively studied, revealing that it acts as a partial agonist at D1 receptors while functioning as an antagonist at D2 receptors .

D,L-Stepholidine exhibits significant biological activities, primarily through its modulation of dopamine receptors. It has been shown to:

  • Antagonize D2-like receptors: This action may help alleviate symptoms of schizophrenia by blocking the pathways associated with positive symptoms .
  • Agonize D1-like receptors: This property potentially enhances cognitive function and memory, making it a candidate for treating cognitive deficits in conditions like Alzheimer's disease .
  • Interact with NMDA receptors: Although it shows minimal direct effects on NMDA receptor activity, its influence on dopamine signaling can indirectly modulate NMDA receptor functions .

The synthesis of D,L-Stepholidine involves several steps, typically starting from natural precursors found in Stephania intermedia. Common methods include:

  • Extraction from plant material: Utilizing solvents to isolate alkaloids.
  • Chemical modification: Employing reactions such as bromination and alkylation to enhance receptor affinity and selectivity.
  • Chiral resolution: Separating the enantiomers to study their individual effects on biological systems .

D,L-Stepholidine has potential applications in various fields:

  • Neuropharmacology: As a treatment for schizophrenia and other dopamine-related disorders.
  • Cognitive enhancement: It may improve memory and learning processes in neurodegenerative diseases.
  • Research tool: Used in studies exploring dopamine receptor mechanisms and interactions with other neurotransmitter systems.

D,L-Stepholidine's interaction studies have revealed its complex role in neurotransmission:

  • Dopamine receptor binding: High affinity for D1 and D5 receptors (Ki values around 5–20 nM) while showing lower affinity for D2 and D3 receptors .
  • Functional assays: Demonstrated its ability to antagonize responses mediated by D2-like receptors while stimulating D1-like pathways, suggesting a dual mechanism of action that could be therapeutically beneficial .

Several compounds share structural similarities with D,L-Stepholidine, including:

Compound NameStructure TypeDopamine Receptor ActivityUnique Features
BerberineIsoquinoline alkaloidAntagonist at multiple receptorsBroad-spectrum antimicrobial properties
PalmatineTetrahydroprotoberberineAntagonist at D2-like receptorsLesser known but similar structure
MagnoflorineTetrahydroprotoberberineAntagonist at D1-like receptorsPotential anti-inflammatory properties

D,L-Stepholidine stands out due to its unique dual action on dopamine receptors, which allows it to potentially treat both positive and negative symptoms of schizophrenia while enhancing cognitive functions . Its specific binding affinities and functional outcomes differentiate it from other similar compounds.

XLogP3

2.6

Dates

Last modified: 08-15-2023

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